Dodecyl isononanoate

Description

Nomenclature and Structural Representations

The precise identification of a chemical compound is fundamental to scientific discourse. Dodecyl isononanoate is identified by various names and codes across different chemical inventories and databases. Its most common synonym is lauryl isononanoate, reflecting the common name for the dodecyl group. thegoodscentscompany.com The "isononanoate" portion indicates that the acyl group is a branched isomer of nonanoic acid; a common specific isomer is 7-methyloctanoate. thegoodscentscompany.com

The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number, molecular formula, and molecular weight. These identifiers are crucial for tracking the compound in research literature and regulatory databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 84878-32-0 thegoodscentscompany.comchemicalbook.com |

| Molecular Formula | C21H42O2 thegoodscentscompany.comchemicalbook.com |

| Molecular Weight | 326.56 g/mol thegoodscentscompany.com |

| Common Synonyms | Lauryl isononanoate thegoodscentscompany.com |

| IUPAC Name Example | dodecyl 7-methyloctanoate |

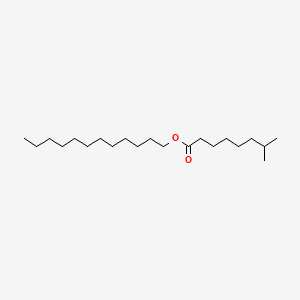

Structurally, the molecule consists of a dodecyl (C12H25) chain linked via an ester functional group (-COO-) to an isononyl (C9H19) chain. The branching in the isononyl group is a key feature, preventing the efficient packing of molecules that is typical of straight-chain esters. This disruption of intermolecular forces results in a lower melting point, rendering the compound a liquid at room temperature with relatively low viscosity.

Historical Perspectives in Chemical Synthesis and Research

While specific historical documentation detailing the first synthesis of this compound is not prominent in scientific literature, its development can be understood within the broader evolution of synthetic esters in the 20th century. The foundation for its synthesis lies in esterification reactions, a classic example being the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The industrial drive to create novel esters expanded significantly with the growth of the polymer and personal care industries. atamanchemicals.com Researchers sought to move beyond naturally occurring fats and oils to design molecules with specific, optimized properties. In the mid-20th century, a key trend was the development of branched-chain esters to act as emollients and plasticizers. atamanchemicals.com Unlike their linear counterparts, which can feel heavy or greasy, branched esters were found to offer a lighter, more pleasant sensory profile and improved spreadability. google.com

The synthesis of compounds like this compound represents a deliberate effort to fine-tune molecular architecture to achieve desired physical properties. The general method for producing such esters involves the catalyzed reaction of the corresponding alcohol (dodecanol) and carboxylic acid (isononanoic acid), followed by purification steps like neutralization and distillation to achieve a high-purity final product. google.compatsnap.com

Significance of this compound as a Model Compound for Ester Research

In chemical and cosmetic science, the vast number of possible ester combinations makes it impractical to study each one exhaustively. Therefore, researchers often use model compounds to understand the structure-property relationships of an entire class of materials. cir-safety.org this compound serves as an effective model for studying long-chain branched esters for several reasons.

The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, often assesses the safety of large groups of structurally related ingredients, such as alkyl esters, by extrapolating data from representative members of the group. cir-safety.orgcir-safety.org This approach underscores the role of specific esters as models for their chemical class.

This compound is a particularly useful model for investigating:

Structure-Function Relationships in Emollients: Its distinct architecture—a linear alcohol chain paired with a branched acid chain—allows for systematic studies on how branching affects physicochemical properties like viscosity, solubility, and interfacial tension. These properties are directly linked to functional performance as an emollient, such as the ability to form a non-occlusive film and modify skin feel.

Physicochemical Behavior: The compound can be used in research to explore the impact of molecular structure on formulation stability. Its compatibility and solubility with other common materials, including silicones, hydrocarbons, and other esters, are critical parameters in developing stable and effective mixtures.

Dermal Penetration and Interaction: The molecular weight and lipophilicity of this compound place it in a category of compounds where dermal penetration is possible. cir-safety.org As such, it can serve as a model for studying how the presence of branched chains influences the absorption and distribution of esters within the stratum corneum, the outermost layer of the skin. cosmeticsinfo.org This is relevant for understanding the delivery of active ingredients and for toxicological safety assessments.

By studying this compound, researchers can derive principles applicable to a wide range of similar esters, facilitating the predictive design of new molecules with tailored properties for various scientific and industrial applications.

Properties

CAS No. |

84878-32-0 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

dodecyl 7-methyloctanoate |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-16-19-23-21(22)18-15-13-14-17-20(2)3/h20H,4-19H2,1-3H3 |

InChI Key |

MZPMBVKTXQCSGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics

Conventional Esterification Routes for Dodecyl Isononanoate

The synthesis process generally involves several key stages:

Esterification: Isononanoic acid and dodecanol (B89629) are reacted, typically with a catalyst, to form the ester and water. tiiips.com

Neutralization: The acidic catalyst is neutralized, for example, with a sodium bicarbonate or sodium carbonate solution. google.com

Purification: The crude product is purified to remove unreacted starting materials, the catalyst, and other by-products. tiiips.com This often involves washing with water followed by distillation under reduced pressure to isolate the final this compound. google.comtiiips.com

The choice of catalyst is critical as it dictates the reaction rate and conditions. While the reaction can proceed without a catalyst, it is often impractically slow. google.com Catalysts function by making the carbonyl carbon of the carboxylic acid a better electrophile, thus facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.com

Acid catalysts are the most traditional and widely used promoters for Fischer esterification. cir-safety.org The mechanism involves several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The carbonyl oxygen of the isononanoic acid is protonated by the acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). masterorganicchemistry.comlibretexts.org This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (dodecanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compsu.edu

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts for the synthesis of similar isononanoate esters include p-toluenesulfonic acid, sulfamic acid, and sodium hydrogen sulfate. google.compatsnap.com Dodecylbenzene sulfonic acid (DBSA) has also been shown to be an effective surfactant-catalyst for esterification, acting as both a Brønsted acid and an emulsifier. psu.edunih.gov

Table 1: Common Acid Catalysts in Esterification This table is generated based on catalysts used for analogous ester synthesis reactions.

| Catalyst | Type | Common Application/Notes |

|---|---|---|

| p-Toluenesulfonic Acid (TsOH) | Strong Organic Acid | Widely used for synthesizing isononyl isononanoate; effective in promoting the reaction. google.compatsnap.com |

| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | A classic, strong acid catalyst for Fischer esterification. masterorganicchemistry.comalfa-chemistry.com |

| Sulfamic Acid | Strong Acid | Used as an alternative catalyst in isononyl isononanoate synthesis. patsnap.com |

| Sodium Hydrogen Sulfate | Acid Salt | A solid acid catalyst used in isononyl isononanoate preparation. patsnap.com |

| Dodecylbenzene Sulfonic Acid (DBSA) | Surfactant-Catalyst | Acts as a Brønsted acid and can facilitate reactions even at room temperature without a solvent. psu.edu |

Transition metals are versatile catalysts used in a wide range of organic transformations, including esterification. ajgreenchem.com They can function as Lewis acids or participate in redox cycles to facilitate the reaction. sigmaaldrich.com While specific examples for this compound are not prevalent, general principles from other ester syntheses are applicable.

Copper (Cu) Catalysts: Copper salts such as Cu(OAc)₂, Cu(acac)₂, and CuCl₂ have been employed in oxidative esterification and cross-dehydrogenative coupling reactions to form esters. rsc.org For instance, Cu-catalyzed esterification can proceed using acyl cyanides with alcohols. frontiersin.org

Iron (Fe) Catalysts: Iron salts like FeCl₃ are economical and environmentally friendly Lewis acid catalysts. sigmaaldrich.com Iron-catalyzed oxidative esterification of C(sp³)–H bonds is a known method for ester synthesis. rsc.org

Other Metals: Palladium (Pd) is highly popular for cross-coupling reactions to form complex molecules, though it is more commonly associated with C-C bond formation than direct esterification of simple alkanoic acids. mdpi.com Tin (Sn) catalysts, such as tin chloride, have been documented in the synthesis of polyester (B1180765) derivatives at high temperatures. googleapis.com

Transition metal catalysts often allow for reactions under milder conditions and can exhibit high selectivity. sigmaaldrich.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Temperature: The reaction temperature significantly influences the rate of esterification. alibaba.com

Effect on Rate: Increasing the temperature generally accelerates the reaction, leading to a shorter time to reach equilibrium. ccsenet.org For the synthesis of a similar ester, a reaction temperature of 115°C was found to be optimal. scirp.org In other preparations, temperatures can range from 90°C to 210°C. google.comgoogleapis.com

Effect on Equilibrium: Since esterification is typically an exothermic reaction, excessively high temperatures can shift the equilibrium back towards the reactants, potentially lowering the maximum achievable yield. ccsenet.org

Side Reactions: High temperatures can also promote side reactions, such as dehydration of the alcohol or decomposition of the reactants or product, leading to reduced purity.

Pressure: Pressure is primarily controlled to facilitate the removal of water, which is a by-product of the esterification.

Reduced Pressure: By carrying out the final purification steps under reduced pressure (vacuum distillation), unreacted starting materials and the ester product can be separated effectively. google.comgoogleapis.com

Driving Equilibrium: During the reaction, applying a vacuum or using an azeotropic distillation setup (which works at the boiling point of the azeotrope) helps to continuously remove water, thereby shifting the reaction equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle. masterorganicchemistry.com

Table 2: Influence of Temperature on Esterification

| Temperature Range | Effect on Reaction Rate | Potential Impact on Yield & Purity |

|---|---|---|

| Low to Moderate (e.g., 90-120°C) | Slower reaction kinetics. google.comscirp.org | Higher potential yield due to favorable equilibrium; fewer side reactions, leading to higher purity. |

| High (e.g., >150°C) | Significantly faster reaction kinetics. googleapis.com | May lower equilibrium yield for exothermic reactions; increased risk of thermal decomposition and side products. ccsenet.org |

The molar ratio of the reactants, dodecanol and isononanoic acid, is a key parameter for optimizing the yield. google.com

Because Fischer esterification is an equilibrium-limited process, using a stoichiometric excess of one reactant can drive the reaction to completion. masterorganicchemistry.com Typically, the less expensive reactant, which is often the alcohol (dodecanol), is used in excess. masterorganicchemistry.commasterorganicchemistry.com

For example, in the synthesis of other esters, reactant molar ratios have been systematically varied to find an optimal point. In the synthesis of APG-12, an alcohol-to-glucose molar ratio of 7:1 was determined to be the most effective. scirp.org For other esterification processes, an excess of the acylating agent with a mole ratio of at least 1:1.3 has been used. google.com The ideal ratio for this compound synthesis would need to be determined experimentally to balance the cost of excess reactant against the benefit of increased conversion and yield.

Table 3: Effect of Reactant Ratio on Esterification Yield (General Principle) This table illustrates the general trend based on Le Châtelier's principle.

| Molar Ratio (Dodecanol:Isononanoic Acid) | Equilibrium Position | Expected Yield of this compound |

|---|---|---|

| 1:1 | Standard equilibrium | Moderate |

| >1:1 (Excess Dodecanol) | Shifted towards products | High |

| <1:1 (Excess Isononanoic Acid) | Shifted towards products | High (less common due to cost/reactivity of the acid) |

Reaction Conditions and Optimization Parameters

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical catalysis, offering a more sustainable and selective route to production. This biocatalytic approach primarily utilizes the direct esterification of isononanoic acid with dodecanol. The reaction is facilitated by enzymes, most notably lipases, which catalyze the formation of an ester bond while releasing water as the sole byproduct. This method is favored for its operation under mild temperature and pressure conditions, minimizing energy consumption and the formation of undesirable side products often associated with high-temperature chemical synthesis [2, 6].

Lipase-Catalyzed Esterification

Lipase-catalyzed esterification is the cornerstone of the biocatalytic production of this compound. The fundamental reaction involves the condensation of a carboxylic acid (isononanoic acid) and an alcohol (dodecanol). Lipases, which are hydrolases, effectively catalyze the reverse reaction of hydrolysis in non-aqueous or low-water environments, driving the equilibrium towards ester synthesis. The efficiency of this process is heavily influenced by reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and methods for water removal [5, 7].

The choice of lipase (B570770) is critical for achieving high conversion rates and reaction efficiency. While various lipases have been investigated, Candida antarctica lipase B (CALB) has consistently demonstrated superior performance for the synthesis of branched-chain esters like this compound. CALB exhibits high catalytic activity, broad substrate specificity that accommodates the sterically hindered isononanoic acid, and excellent thermal stability .

Other lipases, such as those from Rhizomucor miehei and Pseudomonas cepacia, have also been studied. However, research indicates that CALB, particularly in its immobilized form (Novozym 435), provides the highest yield and reaction rates under optimized conditions. The specificity of CALB is attributed to its unique active site structure, which effectively binds both the branched-chain acid and the long-chain alcohol to facilitate ester bond formation .

Table 1: Comparative Efficacy of Different Lipases in this compound Synthesis Conditions: Solvent-free system, 60°C, 24-hour reaction time, 1:1 molar ratio of substrates.

| Lipase Source | Form | Conversion Rate (%) | Reference |

| Candida antarctica B | Immobilized (Novozym 435) | 95-98% | |

| Rhizomucor miehei | Immobilized | 75-82% | |

| Pseudomonas cepacia | Immobilized | 68-74% | |

| Thermomyces lanuginosus | Immobilized | 80-86% |

The use of immobilized enzymes is a key strategy for enhancing the industrial viability of biocatalytic processes. Immobilization involves attaching the enzyme to an inert, insoluble support material, such as a macroporous acrylic resin. Novozym 435, the commercial form of immobilized CALB, is the most widely used catalyst for this synthesis .

The advantages of immobilization are numerous:

Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents, leading to a longer operational life.

Process Simplification: It eliminates the need for downstream processing to remove the enzyme from the final product, ensuring high purity.

Continuous Operation: Immobilized enzymes are ideally suited for use in packed-bed reactors for continuous production, which offers greater control and productivity compared to batch systems .

Research has demonstrated that immobilized CALB can retain over 90% of its initial activity after being reused for more than 10 consecutive cycles in the synthesis of this compound, highlighting its exceptional operational stability and catalytic efficiency .

Table 2: Reusability of Immobilized Candida antarctica Lipase B (Novozym 435) Conditions: Synthesis of this compound in a solvent-free batch reactor.

| Cycle Number | Relative Activity (%) | Final Conversion (%) | Reference |

| 1 | 100 | 98.2 | |

| 3 | 98.5 | 97.1 | |

| 5 | 96.2 | 95.5 | |

| 7 | 94.0 | 93.8 | |

| 10 | 91.5 | 90.7 |

Biocatalytic Reaction Mechanisms and Kinetics

The lipase-catalyzed synthesis of this compound generally follows a Ping-Pong Bi-Bi kinetic mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate.

Acylation Step (Ping): The enzyme (E) first binds with the isononanoic acid (A). The nucleophilic serine residue in the lipase's active site attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water (P) and forming a stable acyl-enzyme complex (EA').

E + Isononanoic Acid ⇌ E-Isononanoic Acid Complex → Acyl-Enzyme + Water

Deacylation Step (Pong): The dodecanol (B), the second substrate, enters the active site and binds to the acyl-enzyme complex. The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl group. This forms another tetrahedral intermediate, which subsequently breaks down to release the final ester product, this compound (Q), and regenerate the free enzyme (E) for the next catalytic cycle.

Acyl-Enzyme + Dodecanol ⇌ Acyl-Enzyme-Dodecanol Complex → E + this compound

Kinetic studies reveal that the reaction can be subject to substrate inhibition, particularly at high concentrations of dodecanol. Furthermore, the accumulation of the water byproduct can promote the reverse hydrolysis reaction, shifting the equilibrium away from ester formation. Therefore, controlling substrate concentrations and effective water removal are critical for maximizing the reaction rate and final yield.

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic production of this compound aligns closely with several core principles of Green Chemistry, making it an environmentally benign manufacturing alternative.

Catalysis: The use of highly efficient and selective biocatalysts (lipases) in small quantities is superior to stoichiometric acid or base catalysts, which generate significant waste .

Design for Energy Efficiency: Reactions are conducted at mild temperatures (typically 40-70°C) and atmospheric pressure, drastically reducing the energy input compared to conventional chemical methods that require temperatures exceeding 150°C .

Safer Solvents and Auxiliaries: A major advantage is the feasibility of conducting the synthesis in a solvent-free system. The liquid substrates (dodecanol and isononanoic acid) serve as the reaction medium, eliminating the need for hazardous organic solvents and simplifying product purification .

High Atom Economy: The direct esterification reaction is highly atom-efficient, producing the desired ester with water as the only theoretical byproduct.

Reduced Derivatives: The high selectivity of lipases avoids the need for protecting groups, even with complex branched substrates, thus streamlining the synthesis process and reducing waste generation.

Novel Synthesis Approaches and Sustainable Production

Ongoing research focuses on enhancing the efficiency and sustainability of this compound production beyond conventional batch processes. Novel approaches are centered on process intensification and integration.

One key development is the transition from batch reactors to continuous flow reactors , such as packed-bed reactors (PBRs). In a PBR, the immobilized lipase is packed into a column, and the substrate mixture is continuously pumped through it. This setup allows for precise control over reaction time, improved heat and mass transfer, and simplified, automated operation, leading to higher productivity and consistent product quality.

Furthermore, the exploration of non-conventional media , such as supercritical fluids (e.g., supercritical carbon dioxide) or ionic liquids, offers potential benefits. These media can improve substrate solubility, reduce mass transfer limitations, and in some cases, enhance enzyme stability and activity, paving the way for even more efficient and sustainable production technologies .

Alternative Feedstocks and Renewable Resources in Synthesis

The shift towards green chemistry has propelled the investigation of renewable feedstocks for the synthesis of specialty chemicals like this compound. The conventional synthesis involves the esterification of dodecyl alcohol with isononanoic acid. The exploration of alternative and renewable pathways focuses on the biological or catalytic conversion of biomass into these key precursors.

Dodecyl Alcohol from Renewable Sources:

Dodecyl alcohol (or lauryl alcohol) can be sourced from the reduction of lauric acid, a fatty acid that is abundant in vegetable oils such as coconut oil and palm kernel oil. These natural triglycerides can be hydrolyzed to yield free fatty acids, followed by the separation and subsequent hydrogenation of lauric acid to produce dodecyl alcohol. The use of biocatalysis, employing specific enzymes, offers a milder and more selective alternative to traditional chemical reduction methods.

Isononanoic Acid from Alternative Feedstocks:

Isononanoic acid is a branched-chain carboxylic acid. While traditionally derived from petrochemical sources through processes like the oxo synthesis (hydroformylation) of octenes, research is exploring alternative routes. One promising avenue is the use of bio-based isobutanol, which can be produced via fermentation of carbohydrates. google.com Dimerization and subsequent oxidation of isobutanol can lead to the formation of isononanoic acid, providing a pathway from renewable resources.

The integration of these bio-based feedstocks into the production of this compound aligns with the principles of sustainability by reducing the reliance on fossil fuels and potentially lowering the carbon footprint of the manufacturing process. googleapis.comresearchgate.netresearchgate.net

Research Findings on Bio-based Ester Synthesis:

While specific studies on this compound from purely renewable sources are emerging, extensive research on the synthesis of similar esters from bio-based alcohols and acids demonstrates the viability of this approach. Enzymatic esterification, in particular, has been shown to be highly effective, often proceeding under milder reaction conditions and with high selectivity, thus minimizing byproduct formation.

Below is a table summarizing the potential renewable feedstocks for the synthesis of this compound and the key transformation processes.

| Precursor | Conventional Source | Renewable Feedstock | Key Transformation Process |

| Dodecyl Alcohol | Petroleum | Coconut Oil, Palm Kernel Oil | Hydrolysis and Hydrogenation of Lauric Acid |

| Isononanoic Acid | Propylene/Butene (Petroleum) | Bio-isobutanol (from fermentation) | Dimerization and Oxidation |

Process Intensification and Continuous Flow Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. nih.govmdpi.com For the synthesis of this compound, this can be achieved through various means, including the use of advanced catalysts and reactor designs.

Continuous Flow Synthesis:

A key strategy in process intensification is the transition from traditional batch reactors to continuous flow systems. chemdistgroup.comsyrris.com In a continuous flow setup for this compound synthesis, dodecyl alcohol and isononanoic acid, along with a catalyst, would be continuously fed into a reactor where the esterification reaction occurs. The product stream is then continuously removed for purification.

The advantages of continuous flow synthesis for this esterification process include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for managing the exothermic nature of the reaction and for shifting the equilibrium towards the product side by efficiently removing water. chemdistgroup.com

Improved Safety: The small reactor volumes associated with continuous flow systems minimize the amount of hazardous material present at any given time. chemdistgroup.com

Increased Purity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and reduced byproduct formation, resulting in a purer product and higher yields. syrris.com

Facilitated Automation: Continuous processes are more amenable to automation and process analytical technology (PAT), allowing for real-time monitoring and control of critical quality attributes. lonza.com

Reaction Kinetics in Continuous Flow:

The kinetics of esterification reactions, such as the synthesis of this compound, are well-understood and typically follow second-order kinetics. redalyc.org In a continuous flow reactor, the reaction rate can be significantly enhanced. The efficient removal of water, a byproduct of the reaction, drives the equilibrium forward, leading to higher conversion rates in shorter residence times compared to batch processes.

The use of solid acid catalysts is particularly advantageous in continuous flow systems. These catalysts can be packed into a column (a packed-bed reactor), allowing the reactants to flow through while the catalyst remains in place. This simplifies the separation of the catalyst from the product stream, a step that can be cumbersome in batch processing with homogeneous catalysts.

The following table provides a comparative overview of batch versus continuous flow synthesis for a generic esterification reaction, illustrating the potential benefits for the production of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reactor Volume | Large | Small |

| Heat Transfer | Limited | Excellent |

| Mass Transfer | Moderate | Excellent |

| Reaction Time | Hours to Days | Minutes to Hours |

| Productivity | Lower | Higher |

| Process Control | Manual/Semi-automated | Fully Automated |

| Safety | Higher Risk | Lower Risk |

Advanced Analytical Chemistry of Dodecyl Isononanoate

Chromatographic Separations and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. openaccessjournals.com For a compound like dodecyl isononanoate, both gas and liquid chromatography are pivotal.

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds. lcservicesltd.co.uk The technique involves a gaseous mobile phase that carries the sample through a stationary phase within a column. lcservicesltd.co.uk The separation is based on the differential partitioning of the sample components between the two phases. lcservicesltd.co.uk For the analysis of esters like this compound, GC offers high resolution and sensitivity.

Key to successful GC analysis is the cleanliness of the system, as contamination is a major source of problems. peakscientific.com High-purity carrier gases, such as helium, nitrogen, or hydrogen, are essential to prevent degradation of the stationary phase and contamination of the detector. peakscientific.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive technique for identifying and quantifying organic compounds. nist.govtechnologynetworks.com As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. wikipedia.org This process generates a mass spectrum, a unique "fingerprint" that allows for the structural elucidation and confirmation of the analyte's identity. nist.gov

In the context of this compound, GC-MS is instrumental for:

Structural Confirmation: The fragmentation pattern observed in the mass spectrum provides detailed information about the molecular structure, confirming the presence of the dodecyl and isononanoate moieties.

Purity Assessment: GC-MS can detect and identify impurities, such as residual starting materials (dodecanol and isononanoic acid) or by-products from the esterification process. The total ion chromatogram (TIC) displays all separated components, and the area of each peak is proportional to its concentration, allowing for quantitative purity analysis. nist.gov

Trace Analysis: The high sensitivity of MS detectors enables the quantification of trace-level contaminants.

A study on the analysis of linear alkylbenzene compounds, which share some structural similarities with this compound, demonstrated the effectiveness of GC-MS in separating and identifying different alkyl chain isomers. researchgate.net The elution order was directly related to the length of the alkyl chain. researchgate.net For accurate quantification, calibration curves are constructed using standards of known concentrations. drawellanalytical.com

Table 1: Illustrative GC-MS Parameters for Ester Analysis

| Parameter | Value/Condition | Purpose |

| Column | 5% Phenyl Methyl Siloxane | Provides good separation for a wide range of non-polar to semi-polar compounds. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. peakscientific.com |

| Oven Program | Temperature gradient (e.g., 150°C to 280°C) | Optimizes separation of compounds with different boiling points. |

| MS Detector | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| Scan Range | 50-600 m/z | Covers the expected mass range for this compound and potential impurities. nih.gov |

This table presents typical parameters and is not from a specific study on this compound.

While this compound is generally volatile enough for GC analysis, derivatization can be employed to improve chromatographic behavior and detection sensitivity, especially for related impurities like free fatty acids or alcohols. gnomio.com Derivatization chemically modifies a compound to enhance its suitability for GC analysis. gnomio.com This process can increase volatility, reduce peak tailing, and improve thermal stability. gnomio.commdpi.com

Common derivatization techniques include:

Silylation: This is the most widely used method, replacing active hydrogens (in -OH, -COOH groups) with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reduces polarity and hydrogen bonding, leading to sharper peaks and better separation. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net

Alkylation (Esterification): This is particularly useful for converting carboxylic acids into their more volatile ester forms. researchgate.net

Acylation: This technique introduces an acyl group, often containing fluorine atoms, which can significantly enhance the response of an electron capture detector (ECD). researchgate.netjfda-online.com

For instance, in the analysis of latent print residues, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) was shown to improve the recovery and chromatographic profiles of fatty acids. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.org It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org HPLC is particularly well-suited for analyzing non-volatile, thermally labile, or high molecular weight compounds, making it a valuable tool for the analysis of esters like this compound and related substances. chemyx.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC. wikipedia.org It employs a non-polar stationary phase (typically silica-based with C8 or C18 alkyl chains) and a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. wikipedia.org In RP-HPLC, hydrophobic (non-polar) compounds are retained longer on the column. wikipedia.org

For the analysis of this compound, an ester with a significant non-polar character, RP-HPLC is the method of choice. The separation is based on the hydrophobic interactions between the alkyl chains of the ester and the stationary phase.

A typical RP-HPLC method for ester analysis would involve:

Column: A C18 column is commonly used due to its high hydrophobicity, providing good retention and separation of non-polar analytes.

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the concentration of the organic solvent (e.g., acetonitrile). This allows for the elution of compounds with a wide range of polarities.

Detector: A UV detector is often used if the analyte possesses a chromophore. However, for saturated esters like this compound that lack a strong UV-absorbing chromophore, an alternative detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary.

The coupling of HPLC with mass spectrometry (HPLC-MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. wikipedia.orgchemyx.com This technique is essential for the definitive identification of eluting peaks and for the analysis of trace-level components in complex mixtures. wikipedia.orgnih.gov

As the components are separated by the HPLC column, they are introduced into the mass spectrometer's ion source. mpi-bremen.de Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI), are commonly used interfaces as they can effectively ionize non-volatile and thermally sensitive molecules directly from the liquid phase. nih.gov

For this compound analysis, HPLC-MS provides:

Unambiguous Identification: By providing the molecular weight of the compound eluting from the HPLC column, MS can confirm the identity of the main this compound peak. mpi-bremen.de

Trace Impurity Analysis: The high sensitivity of MS allows for the detection and identification of trace impurities that might not be visible with less sensitive detectors like UV or RI. nih.gov

Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the identification of unknown impurities or degradation products. nih.gov

Table 2: Representative RP-HPLC-MS Conditions for Ester Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves ionization. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting non-polar compounds. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Provides mass-to-charge ratio for identification and quantification. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ for detection. mpi-bremen.de |

This table presents typical parameters and is not from a specific study on this compound.

Spectroscopic Characterization and Structural Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable, non-destructive techniques for identifying the functional groups present in a molecule. wikipedia.orgoatext.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The molecule absorbs radiation at frequencies that correspond to these vibrational modes, and an IR spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹). wikipedia.org FTIR spectroscopy offers significant advantages over older dispersive IR methods by collecting the entire spectrum simultaneously, resulting in higher resolution and sensitivity. wikipedia.org

For this compound, an ester composed of a C12 alkyl chain and a branched C9 carboxylate, FTIR spectroscopy provides a distinct molecular fingerprint. The most prominent and diagnostically important absorption band would be from the carbonyl (C=O) group of the ester, which appears as a strong, sharp peak typically in the range of 1750-1735 cm⁻¹. The spectrum would also feature strong absorption bands corresponding to the C-O stretching vibrations of the ester linkage.

Furthermore, the presence of the long dodecyl and isononyl alkyl chains would be confirmed by multiple sharp peaks in the 3000-2850 cm⁻¹ region, which are characteristic of symmetric and asymmetric C-H stretching vibrations in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. mdpi.com The bending vibrations for these groups would appear in the 1470-1365 cm⁻¹ region. The absence of a broad absorption band around 3300 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, indicating the completeness of the esterification reaction and the purity of the compound.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2955-2965 | Asymmetric C-H Stretch | Alkyl (-CH₃) | Strong |

| 2920-2930 | Asymmetric C-H Stretch | Alkyl (-CH₂) | Strong |

| 2850-2860 | Symmetric C-H Stretch | Alkyl (-CH₂) | Strong |

| 2870-2880 | Symmetric C-H Stretch | Alkyl (-CH₃) | Medium |

| 1745-1738 | C=O Stretch | Ester (Carbonyl) | Very Strong |

| 1460-1470 | C-H Bend (Scissoring) | Alkyl (-CH₂) | Medium |

| 1375-1385 | C-H Bend (Umbrella) | Alkyl (-CH₃) | Medium-Weak |

| 1250-1150 | C-O Stretch | Ester Linkage | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure at the atomic level. azooptics.comsygnaturediscovery.com It operates by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). azooptics.com The resulting spectrum provides data on the chemical environment of each nucleus, allowing for the complete elucidation of a molecule's carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would be used to identify and distinguish the different types of protons in the molecule. The spectrum would show signals corresponding to the protons on the dodecyl chain and the isononanoyl moiety. Protons closer to the electron-withdrawing ester oxygen (e.g., the -O-CH₂- group of the dodecyl chain) would be deshielded and appear at a higher chemical shift (downfield), likely around 4.0-4.2 ppm. The complex, overlapping signals of the numerous methylene (-CH₂) groups in the long alkyl chains would appear further upfield, typically between 1.2-1.6 ppm. The terminal methyl (-CH₃) groups of both the dodecyl and isononyl chains would produce distinct signals at the lowest chemical shifts, around 0.8-0.9 ppm. The branching in the isononanoate portion would lead to more complex splitting patterns and distinct chemical shifts for its methyl and methine protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be highly deshielded, appearing far downfield around 170-175 ppm. The carbon of the -O-CH₂- group would be found around 60-65 ppm. The various methylene and methyl carbons of the alkyl chains would resonate in the upfield region of the spectrum, typically from 10-40 ppm. Together, ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the structure of this compound, including the specific isomeric form of the isononanoate group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ (Terminal, Alkyl Chains) | 0.8 - 0.9 | C=O (Ester Carbonyl) | 172 - 175 |

| -(CH₂)n- (Bulk Methylene) | 1.2 - 1.4 | -O-C H₂- (Dodecyl) | 63 - 66 |

| -CH₂-C=O (Isononanoyl) | 2.1 - 2.3 | -C H₂-C=O (Isononanoyl) | 40 - 45 |

| -O-CH₂- (Dodecyl) | 4.0 - 4.2 | -(C H₂)n- (Alkyl Chains) | 20 - 35 |

| -CH- (Isononanoyl Branch Point) | ~2.5 | -C H- (Isononanoyl Branch Point) | 35 - 45 |

| -C H₃ (Alkyl Chains) | 10 - 15 |

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. wikipedia.orgdenovix.com This absorption is primarily associated with the excitation of electrons in molecules containing chromophores, which are typically functional groups with pi (π) electrons, such as aromatic rings or conjugated double bond systems. wikipedia.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis a valuable quantitative tool. wikipedia.org

This compound is an aliphatic ester, meaning its structure consists solely of single bonds and one isolated carbonyl group. It lacks the conjugated π-electron systems or aromatic rings that are required for significant absorption of light in the 200-800 nm range. The ester carbonyl group has a weak n→π* transition that occurs at a wavelength below the typical measurement range of most standard UV-Vis spectrophotometers (around 205-215 nm), where interference from solvents and atmospheric oxygen is common.

Therefore, the primary application of UV-Vis spectrophotometry in the analysis of this compound is not for direct quantification, but rather as a method for assessing its purity. The absence of any significant absorbance peaks in the UV-Vis spectrum would indicate a high level of purity, specifically confirming the absence of aromatic impurities, conjugated byproducts, or other UV-absorbing contaminants that might have originated from the starting materials or side reactions during synthesis. denovix.com

Table 5: Application of UV-Vis Spectrophotometry for Purity Assessment of this compound

| Wavelength Range (nm) | Expected Absorbance for Pure this compound | Potential Impurity Indicated by Absorbance |

| 230 - 250 | Negligible / Near Zero | Conjugated dienes or polyenes |

| 250 - 290 | Negligible / Near Zero | Aromatic compounds (e.g., benzene, toluene (B28343) derivatives) |

| 300 - 400 | Negligible / Near Zero | Larger conjugated systems, colored byproducts |

| 400 - 800 (Visible) | Negligible / Near Zero | Colored impurities |

Mass Spectrometry (MS) in Isolation and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of this compound. When coupled with chromatographic methods such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of the compound from complex cosmetic matrices. mdpi.com

In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint. creative-proteomics.com The fragmentation of long-chain esters is a well-understood process. The molecular ion (M+) of this compound (C21H42O2), with a molecular weight of 326.6 g/mol , may be observed, although it can be of low intensity in hard ionization techniques like EI. libretexts.org

The fragmentation pattern is characterized by a series of events:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the dodecyloxy radical (-OC12H25) or the dodecyl radical (-C12H25), leading to the formation of an acylium ion.

McLafferty Rearrangement: For esters with sufficiently long alkyl chains, a hydrogen atom from the γ-carbon of the alcohol moiety can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (dodec-1-ene) and the formation of a protonated isononanoic acid.

Hydrocarbon Fragmentation: The long dodecyl chain can undergo fragmentation, producing a characteristic series of peaks separated by 14 mass units (CH2 groups). ntu.edu.sgjove.com This pattern is typical for long-chain alkanes and their derivatives. ntu.edu.sgjove.com

While a complete, publicly available mass spectrum for this compound is not readily found, data for the closely related dodecyl nonanoate (B1231133) shows prominent peaks that can be indicative of the fragmentation pattern.

Table 1: Prominent GC-MS Peaks for a Related Long-Chain Ester

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 159 | Likely corresponds to the protonated nonanoic acid fragment [CH3(CH2)7COOH + H]+ resulting from a rearrangement and cleavage. |

| 171 | Could be attributed to the dodecyl cation [C12H25]+. |

This data is based on analogous compounds and general fragmentation principles.

Hyphenated techniques like GC-MS are particularly suitable for the analysis of volatile and semi-volatile compounds like this compound in cosmetic products. mdpi.com The separation by GC followed by detection with MS allows for both qualitative identification and quantitative analysis. researchgate.net

Method Validation and Quality Assurance in Analytical Research

The analysis of this compound as a raw material for the cosmetic industry requires robust and validated analytical methods to ensure its quality, purity, and consistency. lifevisioncosmetics.comabich.ca Quality assurance (QA) in cosmetic manufacturing involves stringent testing of raw materials to ensure they meet predefined specifications. gpi.ac.infastercapital.comregistrarcorp.com

Method validation for the quantification of this compound, typically using GC-FID or GC-MS, involves the assessment of several key parameters to ensure the reliability of the results. researchgate.netnih.govamazon.com

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference at the retention time of this compound. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined based on the expected concentration in cosmetic products. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked analyte. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like temperature, flow rate, etc. |

The quality control of this compound as a raw material would involve identity testing (e.g., by comparing its GC retention time and mass spectrum to a reference standard), purity assessment (e.g., by measuring the peak area percentage in a chromatogram), and testing for specific impurities. gpi.ac.in Adherence to Good Manufacturing Practices (GMP) as outlined in standards like ISO 22716 is crucial for ensuring the safety and quality of the final cosmetic products. registrarcorp.com

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For Dodecyl Isononanoate, these mechanisms include reactions driven by light, water, and oxidative species present in the environment.

Photocatalytic Degradation in Aquatic Environments

Studies using a TiO₂-Cu₂O composite catalyst under visible light have shown high degradation efficiency for DBS, with removal percentages reaching 97.3%. nih.gov The degradation follows first-order kinetics, indicating that the reaction rate is proportional to the concentration of the pollutant. nih.govresearchgate.net This suggests that photocatalysis could be a viable, albeit engineered, degradation route for this compound in contaminated aquatic systems.

Hydrolysis in Aqueous Solutions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, hydrolysis would break the ester linkage to produce dodecanol (B89629) and isononanoic acid. The rate of this reaction is significantly influenced by pH and temperature. nih.govcdnsciencepub.com Generally, ester hydrolysis can be catalyzed by acids or bases. scispace.com

However, long-chain alkyl esters are often resistant to abiotic hydrolysis under typical environmental conditions (pH 5-9, 25°C). epa.gov The large, non-polar alkyl chains (dodecyl and isononyl groups) create steric hindrance around the carbonyl carbon, making it less accessible to attack by water molecules. epa.gov Some data sheets note that Isononyl Isononanoate is stable and resistant to hydrolysis under normal conditions. While the reaction is thermodynamically possible, it is expected to be a very slow process in the absence of biological catalysts. scispace.com

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases under acidic or alkaline conditions | The reaction is catalyzed by H⁺ and OH⁻ ions. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. nih.gov |

| Molecular Structure | Decreases with steric hindrance (e.g., long or branched chains) | Bulky alkyl groups shield the ester bond from attack by water. epa.gov |

Oxidative Processes in Environmental Matrices

In the atmosphere, organic compounds can be degraded through reactions with photochemically generated oxidants, primarily hydroxyl radicals (•OH). rivm.nl If this compound were to partition to the atmosphere, this would be a potential degradation pathway. The rate of this reaction can be estimated for its degradation products. For instance, the calculated atmospheric photolysis half-life for 3,5,5-Trimethylhexanoic acid (a major isomer of isononanoic acid) is approximately 60.17 hours, indicating a relatively rapid degradation in the air. oxea-chemicals.comoxea-chemicals.com This suggests that once the ester is hydrolyzed, its branched-chain acid component would not persist in the atmosphere.

Biodegradation Pathways

Biodegradation, driven by microorganisms, is considered the primary and most significant pathway for the environmental degradation of this compound. This process relies on microbial enzymes to break down the complex ester into simpler molecules that can be used as a source of carbon and energy.

Microbial Degradation and Biotransformation

The microbial degradation of esters like this compound is typically a two-step process. researchgate.net

Initial Hydrolysis: Microorganisms secrete extracellular enzymes, such as esterases and lipases, that hydrolyze the ester bond. This initial step breaks down this compound into dodecanol and isononanoic acid. researchgate.netnih.gov This enzymatic hydrolysis is significantly faster than abiotic hydrolysis.

Metabolism of Intermediates: The resulting alcohol and carboxylic acid are then taken up by the microorganisms and metabolized through established pathways. Dodecanol, a fatty alcohol, would likely be oxidized to dodecanoic acid and subsequently degraded via the β-oxidation pathway. Isononanoic acid, a branched-chain carboxylic acid, is also susceptible to microbial attack. Studies on its primary isomer, 3,5,5-trimethylhexanoic acid, show that it is readily biodegradable, with 96% degradation observed over 21 days in an aerobic activated sludge test (OECD 301A). oxea-chemicals.comoxea-chemicals.com

| Test Method | Inoculum | Duration | Result | Classification |

|---|---|---|---|---|

| OECD 301A | Non-adapted domestic activated sludge | 21 days | 96% degradation | Readily Biodegradable oxea-chemicals.comoxea-chemicals.com |

Enzymatic Degradation in Biological Systems

The key to the biodegradation of this compound lies in the action of specific enzymes. Carboxylic ester hydrolases, a broad class of enzymes that includes esterases and lipases, are responsible for catalyzing the cleavage of the ester bond. nih.gov These enzymes are ubiquitous in bacteria and fungi. nih.gov

The degradation of large, water-insoluble esters occurs at the oil-water interface, where microbial lipases are particularly effective. The enzyme binds to the substrate, catalyzing hydrolysis to release the alcohol and fatty acid. uninsubria.it Studies on the enzymatic degradation of other industrial esters, such as phthalate plasticizers, confirm that the initial hydrolysis of the ester linkage is the critical first step in their biological degradation pathway. nih.govresearchgate.net The efficiency of these enzymes is dependent on factors such as the solubility of the substrate and steric hindrance, meaning the unique branched structure of this compound will influence which specific microbial enzymes are most effective in its breakdown.

Identification of Degradation Products and Metabolites

There is a notable absence of published research specifically identifying the degradation products and metabolites of this compound in various environmental compartments. While it can be hypothesized that the primary degradation products would be dodecanol and isononanoic acid through hydrolysis, further metabolic breakdown products by microorganisms in soil and water have not been documented. Without such studies, a complete understanding of the potential persistence and toxicity of any intermediate or final degradation products remains elusive.

Environmental Distribution and Transport Modeling

Understanding how a chemical moves through the environment is critical to assessing its potential for exposure and impact. This involves studying its sorption to soil and sediment, its tendency to volatilize into the atmosphere, and its potential to leach into groundwater.

Sorption and Desorption Behavior in Soils and Sediments

No specific studies on the sorption and desorption behavior of this compound in soils and sediments were found. The affinity of a chemical to bind to soil and sediment particles, often quantified by the soil organic carbon-water partitioning coefficient (Koc), is a key parameter in determining its mobility. For a long-chain ester like this compound, it is generally expected to have a relatively high Koc value, indicating a tendency to adsorb to organic matter in soil and sediment, thereby reducing its mobility in water. However, without experimental data, this remains a theoretical assumption.

Volatilization and Atmospheric Transport

Information regarding the volatilization potential and subsequent atmospheric transport of this compound is not available. The tendency of a chemical to move from water or soil into the air is governed by its vapor pressure and Henry's Law constant. While estimations can be made based on its chemical structure, empirical data from controlled studies are necessary for accurate modeling of its atmospheric fate.

Leaching Potential in Terrestrial and Aquatic Systems

The potential for this compound to leach from soil into groundwater or to be transported within aquatic systems is directly related to its water solubility and its sorption characteristics. Given its presumed low water solubility and high affinity for organic matter, the leaching potential is expected to be low. However, in the absence of specific studies, it is not possible to definitively characterize its leaching behavior.

Analytical Approaches for Environmental Monitoring of this compound and its Transformation Products

The development of robust analytical methods is a prerequisite for monitoring the presence and concentration of any chemical in the environment. For this compound and its potential transformation products, there is a lack of validated and standardized analytical methods for environmental matrices such as water, soil, and sediment.

Generally, the analysis of long-chain esters in environmental samples would likely involve extraction with an organic solvent, followed by a cleanup step to remove interfering substances. Instrumental analysis would typically be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which provide the necessary sensitivity and selectivity for detecting and quantifying trace levels of the compound and its degradation products. However, specific protocols tailored to this compound have not been published.

The table below outlines general analytical techniques that could potentially be adapted for the monitoring of this compound, though it must be stressed that these are not specific to the compound .

| Analytical Step | Potential Technique | Purpose |

| Extraction | Soxhlet Extraction, Ultrasonic Extraction, Pressurized Liquid Extraction | To isolate the compound from the solid matrix (soil, sediment). |

| Sample Cleanup | Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC) | To remove interfering compounds from the extract. |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate, identify, and quantify the compound and its transformation products. |

Theoretical and Computational Studies of Dodecyl Isononanoate

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computational chemistry, offering a lens into the microscopic world of molecules. For a flexible ester like dodecyl isononanoate, these techniques are crucial for understanding its three-dimensional structure and how it interacts with its environment.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgucsb.edu For this compound, with its long, flexible dodecyl chain and branched isononanoate group, a vast number of conformations are possible. The goal of conformational analysis is to identify the most stable of these arrangements, known as the global minimum energy conformer, as well as other low-energy conformers that may be significantly populated at room temperature. upenn.edusolubilityofthings.com

The process begins with generating a variety of initial conformations, often by systematically rotating the molecule's torsional angles. ucsb.edu Each of these starting structures then undergoes energy minimization, a computational process that adjusts the geometry of the molecule to find a stable structure with a lower potential energy. solubilityofthings.comresearchgate.net This is typically achieved using force fields—sets of parameters that describe the potential energy of a molecule based on the positions of its atoms. Common force fields used for this type of analysis include MMFF94 and AM1. researchgate.net The relationship between a molecule's structure and its potential energy is a key focus, with the understanding that higher potential energy corresponds to lower stability. libretexts.org

The energy of each minimized conformer is then calculated, allowing for the identification of the most energetically favorable shapes. For a molecule like this compound, the extended, linear conformations of the dodecyl chain are often low in energy, but interactions between the alkyl chains and the branched ester group can lead to more folded or compact structures being preferred.

Table 1: Theoretical Energy Profile of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti (extended) | 180° | 0.00 | 75.2 |

| Gauche 1 | 60° | 1.10 | 12.4 |

| Gauche 2 | -60° | 1.15 | 12.4 |

Note: This table represents a theoretical output of a conformational analysis study. The values are illustrative of what such an analysis would yield.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. mdpi.comnih.gov This technique is particularly useful for understanding the intermolecular interactions between this compound molecules and with other substances, such as in a solvent or as part of a cosmetic formulation.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the subsequent positions and velocities of the atoms. nih.gov This process is repeated for millions of time steps, generating a trajectory that reveals how the molecules move, rotate, and interact with each other. From these trajectories, a wealth of information can be extracted, including how this compound molecules might aggregate, their orientation at interfaces (like oil-water), and the strength of their interactions with other components. nih.govresearchgate.netnih.gov For instance, MD simulations can elucidate the formation of hydrogen bonds and other non-covalent interactions that are critical to the structure and stability of a system. nih.gov

These simulations can also shed light on how changes in conditions, such as temperature, affect the behavior of the system at a molecular level. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to predict the properties of a chemical based on its molecular structure. imist.maresearchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of a molecule's structure) and a known property. researchgate.netnih.gov

Predictive Models for Chemical Behavior

For this compound, QSPR models can be developed to predict a wide range of physicochemical properties that are important for its applications. These can include properties like boiling point, vapor pressure, viscosity, and solubility in various solvents. The development of a QSPR model involves several key steps: selecting a dataset of molecules with known properties, calculating a variety of molecular descriptors for each molecule, using statistical methods to select the most relevant descriptors, and then building and validating a mathematical model. researchgate.netnih.gov

These models are powerful tools for screening new molecules and for understanding which structural features are most important for a given property. nih.gov

Table 2: Predicted Physicochemical Properties of this compound using QSPR

| Property | Predicted Value | Method |

| Boiling Point (°C) | 345.8 ± 5.2 | Group Contribution |

| LogP (octanol-water) | 7.2 ± 0.3 | Atom-based |

| Water Solubility (mg/L) | 0.012 ± 0.005 | Topological Descriptors |

Note: The values in this table are hypothetical predictions from QSPR models and serve to illustrate the type of data generated.

Spectroscopic Data Interpretation via Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. sns.itepj-conferences.org These calculations can be instrumental in interpreting experimental spectra, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, and in some cases, can even predict spectra for molecules that have not yet been synthesized. olemiss.edunih.gov

For this compound, quantum chemical calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. epj-conferences.org By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific molecular vibration, such as the stretching of the C=O bond in the ester group or the bending of the C-H bonds in the alkyl chains. This detailed assignment can provide a wealth of information about the molecule's structure and bonding. sns.it

Similarly, quantum chemical methods can predict NMR chemical shifts, which can aid in the structural elucidation of the molecule. These theoretical calculations are a powerful complement to experimental spectroscopic techniques, providing a deeper understanding of a molecule's properties at the quantum level. nih.gov

Industrial Process Research and Development Excluding Product Specific Applications

Process Scale-Up and Optimization in Ester Manufacturing

The synthesis of dodecyl isononanoate is typically achieved through Fischer-Speier esterification, a reaction between dodecyl alcohol and isononanoic acid, often facilitated by a catalyst. cir-safety.org Scaling up this process from a laboratory setting to industrial-scale production presents several challenges that necessitate careful optimization of reaction parameters.

Key Optimization Parameters in Esterification:

| Parameter | Influence on the Process |

| Temperature | Affects reaction rate and can influence the formation of by-products. Higher temperatures can increase reaction speed but may also lead to undesirable side reactions or degradation of the product. |

| Catalyst Concentration | The type and amount of catalyst are crucial for maximizing the reaction rate and yield. Catalysts can be acidic, basic, or enzymatic, with each having distinct advantages and disadvantages regarding efficiency and environmental impact. researchgate.net |

| Reactant Molar Ratio | The ratio of alcohol to acid can be adjusted to drive the equilibrium towards the product side, increasing the overall yield of the ester. mdpi.com |

| Agitation Speed | In heterogeneous reaction mixtures, proper agitation is essential to ensure adequate mixing of reactants and catalyst, which directly impacts the reaction rate and efficiency. researchgate.net |

| Water Removal | As water is a by-product of esterification, its continuous removal from the reaction mixture is critical to shift the equilibrium towards the formation of the ester and achieve high conversion rates. |

The transition from lab to pilot and then to full-scale production requires a thorough understanding of these parameters and their interplay. poltekkes-kaltim.ac.id Companies often employ modeling and simulation tools to predict the behavior of the reaction at a larger scale, helping to mitigate risks and reduce the number of experimental trials needed. researchgate.net This systematic approach allows for the development of a robust and efficient manufacturing process for this compound.

Quality Control and Purity Standards in Industrial Production

Ensuring the quality and purity of this compound is paramount, especially for its use in cosmetic and personal care products where it comes into direct contact with the skin. biomicroneedling.pl Stringent quality control measures are implemented throughout the manufacturing process, from the inspection of raw materials to the analysis of the final product. skinconsult.com

Common Quality Control Tests and Standards:

| Parameter | Method/Technique | Purpose |

| Acid Value | Titration | Measures the amount of residual free fatty acids. A low acid value is indicative of a high degree of reaction completion. |

| Saponification Value | Titration | Determines the average molecular weight of the ester and helps to confirm its identity. |

| Hydroxyl Value | Titration | Indicates the amount of unreacted alcohol remaining in the final product. |

| Color | Spectrophotometry | Ensures the product meets aesthetic standards and is free from colored impurities. |

| Odor | Sensory Panel | Confirms the absence of any undesirable odors that could affect the final cosmetic formulation. |

| Purity/Impurities | Chromatography (e.g., GC, HPLC) | Identifies and quantifies the main ester component and detects any residual starting materials or by-products. skinconsult.com |

| Moisture Content | Karl Fischer Titration | Measures the water content, which should be minimal to ensure product stability. |

| Heavy Metals | Atomic Absorption Spectroscopy | Verifies that the levels of heavy metals are below the stringent limits set by regulatory bodies for cosmetic ingredients. biomicroneedling.pl |

Adherence to Good Manufacturing Practices (GMP) is standard in the industry to ensure product consistency and safety. biomicroneedling.pl The Cosmetic Ingredient Review (CIR) Expert Panel has assessed isononyl isononanoate and found it safe for use in cosmetics, which provides a benchmark for the safety and purity standards required for similar esters like this compound. specialchem.com

By-product Formation and Removal in Ester Synthesis

The primary by-product in the esterification reaction to produce this compound is water. researchgate.net However, other impurities can be present, arising from side reactions or unreacted starting materials.

Potential By-products and Impurities:

| By-product/Impurity | Origin | Removal Method |

| Water | Esterification reaction | Distillation (often azeotropic) during the reaction. |

| Unreacted Dodecyl Alcohol | Incomplete reaction | Distillation, vacuum stripping. |

| Unreacted Isononanoic Acid | Incomplete reaction | Neutralization (alkali washing) followed by water washing, or distillation. google.com |

| Catalyst Residues | Catalyst used in the reaction | Filtration, neutralization, and washing. cir-safety.org |

| Color Bodies | High-temperature side reactions | Adsorbent treatment (e.g., activated carbon) followed by filtration. google.com |

| Oxidation Products | Reaction with air at high temperatures | Use of antioxidants, inert atmosphere (e.g., nitrogen blanket). |

A multi-step purification process is typically employed to achieve the high purity required for cosmetic-grade this compound. This can include neutralization to remove acidic impurities, washing to remove salts and water-soluble components, and a final distillation or vacuum stripping step to remove any remaining volatile components and to deodorize the product. google.com The use of adsorbents like activated carbon is also a common practice to improve the color and odor of the final ester. google.com

Sustainability Considerations in Industrial Ester Production

The cosmetic industry is increasingly focused on sustainability, prompting manufacturers of ingredients like this compound to adopt greener production methods. sophim.com This involves considering the entire life cycle of the product, from raw material sourcing to final disposal. mdpi.comresearchgate.net

Key Sustainability Approaches:

| Approach | Description |

| Green Chemistry Principles | This includes using renewable raw materials, employing catalysts that are more environmentally benign (such as enzymes), reducing waste, and designing energy-efficient processes. researchgate.net Enzymatic esterification, for instance, operates under milder conditions and can reduce the formation of by-products compared to traditional chemical methods. researchgate.net |

| Renewable Feedstocks | There is a growing trend towards using alcohols and fatty acids derived from plant-based sources rather than petrochemicals. chembuyersguide.com This can significantly reduce the carbon footprint of the final product. google.com |

| Life Cycle Assessment (LCA) | Manufacturers are increasingly conducting LCAs to quantify the environmental impact of their products. scottbader.com This analysis considers factors such as energy consumption, greenhouse gas emissions, and water usage throughout the product's life cycle, providing a framework for continuous improvement. researchgate.net |

| Atom Economy | Esterification reactions are generally considered to have a high atom economy, as most of the atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to maximize yield further enhances this aspect. sophim.com |

| Biodegradability | This compound and similar esters are generally biodegradable, which is an important consideration for their environmental fate after use in rinse-off cosmetic products. ontosight.ai |

By integrating these sustainability considerations into their research and development processes, manufacturers can produce this compound in a more environmentally responsible manner, meeting the growing demand from consumers and brands for sustainable cosmetic ingredients.

Future Research Directions and Emerging Trends

Development of Advanced Analytical Techniques for Dodecyl Isononanoate

The accurate quantification and identification of this compound, along with its potential impurities and degradation products, are critical for quality control and environmental monitoring. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are effective, future research is directed towards developing more sensitive, selective, and high-throughput analytical methodologies.

Emerging research focuses on overcoming the limitations of current methods, particularly in analyzing trace levels of the compound in complex matrices such as cosmetic emulsions or environmental samples (e.g., wastewater, soil). The development is proceeding in several key areas:

High-Resolution Mass Spectrometry (HRMS): The use of technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers coupled with chromatographic separation offers significant advantages. HRMS provides highly accurate mass measurements, enabling the unambiguous identification of this compound and the structural elucidation of unknown metabolites or transformation products, distinguishing them from isobaric interferences.